(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-4-5-9(11(10)15)12(16)14-7-2-1-3-8-14/h4-6,15H,1-3,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYBXGKCENVSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729815 | |
| Record name | (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464913-57-3 | |
| Record name | (3-Amino-2-hydroxyphenyl)-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464913-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride Method
- Starting Materials: 3-amino-2-hydroxybenzoic acid and piperidine.
- Procedure:
- Conversion of 3-amino-2-hydroxybenzoic acid to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
- Reaction of the acyl chloride intermediate with piperidine under controlled temperature to form the amide.
- Notes: This method provides a direct and efficient route to the target amide with good yields. Care must be taken to control reaction temperature to avoid side reactions such as hydrolysis or over-acylation.
Carbodiimide-Mediated Coupling
- Starting Materials: 3-amino-2-hydroxybenzoic acid, piperidine, and a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- Procedure:
- Activation of the carboxylic acid group of 3-amino-2-hydroxybenzoic acid with the carbodiimide reagent to form an O-acylisourea intermediate.
- Nucleophilic attack by piperidine on the activated intermediate to form the amide bond.
- Advantages: This method avoids the use of corrosive reagents like thionyl chloride and can be performed under milder conditions.
- Limitations: Formation of urea byproducts requires purification steps.
Mixed Anhydride Method
- Starting Materials: 3-amino-2-hydroxybenzoic acid, piperidine, and reagents for mixed anhydride formation such as isobutyl chloroformate.
- Procedure:
- Formation of the mixed anhydride intermediate from the carboxylic acid.
- Reaction with piperidine to yield the amide.
- Notes: This method offers good control over the reaction and can minimize side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or DMF | Choice depends on reagent solubility and reaction type |
| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |
| Reaction Time | 1 to 24 hours | Depends on reagent reactivity and scale |
| Molar Ratios | 1:1 to 1:1.2 (acid:piperidine) | Slight excess of amine can drive reaction to completion |
| Catalysts/Additives | Base such as triethylamine (TEA) | Neutralizes HCl formed in acyl chloride method |
Purification Techniques
- Extraction: Organic solvent extraction to separate product from aqueous impurities.
- Chromatography: Silica gel column chromatography to purify the amide.
- Recrystallization: From suitable solvents such as ethanol or ethyl acetate to obtain pure compound.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of amide bond and aromatic protons.
- Mass Spectrometry: Confirms molecular weight and purity.
- Infrared Spectroscopy: Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (~3200-3500 cm⁻¹).
- Melting Point: Used to assess purity.
Research Findings and Comparative Analysis
The acyl chloride method remains the most widely used due to its straightforwardness and high yield. However, carbodiimide-mediated coupling is preferred in sensitive substrates or when avoiding harsh reagents. Mixed anhydride methods offer an alternative when selective activation is required.
| Method | Yield (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | 75-90 | 2-4 hours | High yield, straightforward | Corrosive reagents, side reactions possible |
| Carbodiimide Coupling | 65-85 | 4-24 hours | Mild conditions, no corrosive reagents | Urea byproduct formation, purification needed |
| Mixed Anhydride | 70-80 | 1-3 hours | Good control, selective | Requires additional reagents, costlier |
Chemical Reactions Analysis
(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like iron powder and hydrochloric acid are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Overview
The synthesis of (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone typically involves several steps:
- Starting Materials : The synthesis begins with 3-nitrophenol and piperidine.
- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
- Coupling Reaction : The resulting 3-aminophenol is coupled with piperidine using a carbonyl-forming reagent like carbonyldiimidazole (CDI) to produce the target compound.
Chemical Properties
The compound exhibits various chemical reactivity patterns:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : Nitro groups can be reduced back to amino groups.
- Substitution Reactions : The hydroxyl group can undergo substitution reactions with different reagents.
Biological Applications
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties, particularly against fungal pathogens. Studies have shown its effectiveness in inhibiting the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
Neurological Disorders
Ongoing research is exploring the compound's role in treating neurological disorders. Its ability to interact with specific receptors suggests potential therapeutic effects in conditions such as depression and anxiety. Preliminary studies indicate that it may modulate neurotransmitter systems, providing a basis for further investigation into its efficacy as a neuropharmaceutical agent .
Industrial Applications
Pharmaceutical Synthesis
this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance the potency and selectivity of drug candidates targeting specific biological pathways .
Catalysis
The compound has also been investigated for its catalytic properties in organic reactions. Its derivatives have shown promise as catalysts in various synthetic transformations, which could lead to more efficient methods for producing complex organic molecules.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several fungal strains. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing antifungal therapies.
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 20 | 15 µg/mL |
| Aspergillus niger | 18 | 20 µg/mL |
Case Study 2: Neuropharmacological Research
In a pharmacological study, this compound was tested for its effects on serotonin receptors. The compound demonstrated binding affinity that suggests it could modulate serotonin levels, which are crucial in treating mood disorders.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| 5-HT2A | 30 nM |
Mechanism of Action
The mechanism by which (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Functional Implications of Substituents
- Hydroxyl vs. Fluorine : Hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, whereas fluorine improves metabolic stability and lipophilicity .
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen may alter basicity and solubility, impacting pharmacokinetics .
- Trifluoromethyl Groups : Increase electron-withdrawing effects and stability, often enhancing receptor-binding affinity .
Biological Activity
(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships.
Chemical Structure and Properties
The compound features a piperidinyl moiety linked to a 3-amino-2-hydroxyphenyl group, which contributes to its biological activity. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymes : Compounds with piperidine structures have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and inflammation pathways .
- Anticancer Activity : Some studies suggest that related compounds can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, derivatives have demonstrated efficacy against various cancer cell lines by disrupting microtubule dynamics .
Anticancer Activity
A comparative analysis of related compounds reveals significant anticancer properties:
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| Compound 22 | 5.0 | Tubulin Polymerization |
| Compound 27 | 10.0 | Hedgehog Signaling Pathway |
| This compound | TBD | TBD |
The exact IC50 for this compound remains to be determined but is expected to fall within a similar range based on structural analogs.
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that modifications in the piperidine ring can lead to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli:
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.0039 | Strong against S. aureus |
| Compound B | 0.025 | Moderate against E. coli |
These findings indicate that the presence of specific substituents on the piperidine ring can significantly influence the biological activity of the compound.
Study on Tubulin Inhibition
In a study focusing on tubulin inhibition, derivatives similar to this compound were synthesized and tested against cancer cell lines. The results demonstrated that certain modifications led to increased binding affinity and inhibition of cancer cell proliferation, highlighting the importance of structural variations in enhancing biological efficacy .
Research on Antimicrobial Properties
Another case study investigated the antimicrobial properties of piperidine derivatives. The study found that specific halogen substitutions resulted in enhanced activity against various bacterial strains, indicating that careful modification of the compound's structure could lead to significant therapeutic applications .
Q & A
Q. What synthetic methodologies are recommended for synthesizing (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone?
The compound can be synthesized via acid-amine coupling using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of triethylamine (TEA). For example, analogous piperidinyl methanones have been prepared via hydrolysis of ester precursors followed by coupling with piperidine under optimized solvent conditions (e.g., dichloromethane or DMF) . Additionally, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) have been used for similar benzoylpiperidine derivatives, achieving yields up to 95% under controlled pH and temperature .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
Characterization should include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, amine, and ketone functional groups. For example, shifts at δ 1.5–2.5 ppm (piperidine CH₂) and δ 6.5–7.5 ppm (aromatic protons) are typical for related structures .
- HPLC Analysis : Retention times and peak areas (e.g., 99% purity at 254 nm) ensure purity .
- Elemental Analysis : Discrepancies ≤0.5% between calculated and observed C/H/N values confirm stoichiometric consistency .
Q. What experimental approaches assess the compound’s solubility and thermal stability?
- Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions (e.g., decomposition temperatures >200°C for stable analogs) .
- Solubility Profiling : Use polar (water, methanol) and non-polar solvents (DCM, THF) with UV-Vis spectroscopy or gravimetric analysis to quantify solubility .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up production?
Strategies include:
- Catalyst Screening : Test HATU vs. EDC/DMAP for coupling efficiency. For instance, EDC with DMAP improved yields to 95% in dichloromethane .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics for analogous compounds .
- Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
Q. What strategies resolve contradictions in elemental analysis data (e.g., C/H/N deviations)?
- Orthogonal Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) and combustion analysis.
- Sample Recrystallization : Purify using solvent pairs (e.g., ethyl acetate/hexane) to remove impurities affecting stoichiometry .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Bioisosteric Replacement : Replace the hydroxyl group with methoxy or fluorine to modulate solubility and target binding. Analogous compounds showed improved antimicrobial activity with halogen substitutions .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., SHELX-refined structures) to identify critical hydrogen-bonding motifs .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock, Glide) : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs. For example, piperidine-containing analogs bind selectively to bacterial enzyme active sites .
- QSAR Modeling : Correlate substituent electronegativity with logP values to predict membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
